molecular formula C11H9ClN6S B2642324 4-amino-5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol CAS No. 1028417-93-7

4-amino-5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2642324
CAS No.: 1028417-93-7
M. Wt: 292.75
InChI Key: RXHQHOMTKXHQOJ-UHFFFAOYSA-N
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Description

4-amino-5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C11H9ClN6S and its molecular weight is 292.75. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetics and Metabolic Pathways

  • Ticagrelor Metabolism : Studies on Ticagrelor, a compound structurally different but relevant due to its triazole component, show its pharmacokinetics, metabolism, and excretion process. Major metabolites and their pathways, as well as the drug's absorption and distribution patterns, were detailed, offering insights that might be extrapolated for the compound (Teng et al., 2010).
  • CRF1 Antagonist DMP696 : Research on CRF1 antagonist DMP696 explores its receptor occupancy, plasma and brain exposure, and behavioral efficacy, providing a basis for understanding potential neurological applications or mechanisms of action for similar compounds (Li et al., 2003).

Therapeutic and Biological Effects

  • Antiviral and Antibacterial Properties : Compounds with chlorophenyl components have been used in the treatment of skin diseases, particularly those of viral etiology like herpes simplex, showcasing their potential antiviral and antibacterial properties (Wąsik et al., 1983).
  • Spasticity Treatment : β-(4-chlorophenyl)-γ-aminobutyric acid, structurally related due to the presence of the chlorophenyl component, has been effective in treating spasticity, hinting at potential applications of the compound in neuromuscular disorders (Burke et al., 1971).

Environmental and Toxicological Studies

  • Exposure Assessment : Studies on environmental exposure to chlorophenyl-containing pesticides provide insights into the potential environmental impact and toxicological profile of related compounds, useful for assessing occupational safety and public health concerns (Axelson & Sundell, 1974).

Properties

IUPAC Name

4-amino-3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN6S/c12-7-3-1-6(2-4-7)8-5-9(15-14-8)10-16-17-11(19)18(10)13/h1-5H,13H2,(H,14,15)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHQHOMTKXHQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C3=NNC(=S)N3N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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